molecular formula C30H35N3O5 B10854843 Tazemetostat de(methyl morpholine)-COOH

Tazemetostat de(methyl morpholine)-COOH

Cat. No.: B10854843
M. Wt: 517.6 g/mol
InChI Key: MIEXIPQREXYLRA-UHFFFAOYSA-N
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Description

Tazemetostat de(methyl morpholine)-COOH is a derivative of Tazemetostat, a potent and selective inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in the regulation of gene expression through the trimethylation of histone H3 at lysine 27 (H3K27me3). This compound has been developed to target and inhibit EZH2, thereby modulating gene expression and exhibiting potential therapeutic effects in various cancers, including non-Hodgkin lymphoma and solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tazemetostat de(methyl morpholine)-COOH involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the core structure: The core structure of Tazemetostat is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.

    Introduction of the de(methyl morpholine) group: The de(methyl morpholine) group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the de(methyl morpholine) moiety.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Tazemetostat de(methyl morpholine)-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of alcohol groups can yield ketones or aldehydes, while reduction of ketones can produce secondary alcohols .

Scientific Research Applications

Tazemetostat de(methyl morpholine)-COOH has a wide range of scientific research applications, including:

Mechanism of Action

Tazemetostat de(methyl morpholine)-COOH exerts its effects by inhibiting the enzymatic activity of EZH2. By binding to the active site of EZH2, it prevents the methylation of histone H3 at lysine 27 (H3K27me3), leading to changes in gene expression. This inhibition disrupts the epigenetic regulation of genes involved in cell proliferation and survival, thereby exerting antitumor effects. The molecular targets and pathways involved include the suppression of oncogenes and the activation of tumor suppressor genes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tazemetostat de(methyl morpholine)-COOH is unique due to its specific structural modifications, which enhance its selectivity and potency as an EZH2 inhibitor. These modifications may also improve its pharmacokinetic properties and reduce potential side effects compared to other similar compounds .

Properties

Molecular Formula

C30H35N3O5

Molecular Weight

517.6 g/mol

IUPAC Name

4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]benzoic acid

InChI

InChI=1S/C30H35N3O5/c1-5-33(24-10-12-38-13-11-24)27-16-23(21-6-8-22(9-7-21)30(36)37)15-25(20(27)4)28(34)31-17-26-18(2)14-19(3)32-29(26)35/h6-9,14-16,24H,5,10-13,17H2,1-4H3,(H,31,34)(H,32,35)(H,36,37)

InChI Key

MIEXIPQREXYLRA-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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